Home > Products > Screening Compounds P144677 > (5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione
(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione -

(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione

Catalog Number: EVT-4160040
CAS Number:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) Analogs

(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT)

  • Compound Description: 5-HMT is a known potent tyrosinase inhibitor. []
  • Relevance: 5-HMT shares a similar scaffold with the target compound, 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione. Both compounds feature a benzylidene group attached to a heterocyclic ring containing nitrogen and oxygen atoms. The key structural difference lies in the heterocyclic core, with 5-HMT incorporating a thioxothiazolidinone ring, while the target compound contains an imidazolidinedione ring. This structural similarity makes 5-HMT a relevant related compound.

(Z)-2-(2,4-dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one (Compound I)

  • Compound Description: Compound I is recognized as a potent tyrosinase inhibitor. []

(Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one Analogs

  • Compound Description: This series of thirteen analogs was designed based on the structural features of 5-HMT and Compound I, both potent tyrosinase inhibitors. Some of these analogs showed potent inhibitory activity against mushroom tyrosinase, with some exhibiting even stronger activity than kojic acid. []
  • Relevance: These analogs, including compounds numbered 1-3 and 6, share a similar scaffold with 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione, characterized by a (Z)-5-(substituted benzylidene) group attached to a heterocyclic ring. The presence of a thiazolidinone ring in the analogs instead of the imidazolidinedione ring in the target compound, along with their shared focus on tyrosinase inhibition, makes them relevant related compounds.

(Z)-5-(4-((E)-3-(Phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione

  • Compound Description: This 2,4-thiazolidinedione derivative was investigated for its α-glucosidase inhibitory potential. Studies indicate that it is a potent inhibitor of the α-glucosidase enzyme. []
  • Relevance: This compound shares the thiazolidine-2,4-dione core structure with 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione. The difference lies in the substituent at the 5-position of the thiazolidinedione ring. While the target compound has a benzylidene group with a morpholine substituent, this related compound has a more complex benzylidene group featuring an (E)-3-(phenyl)-3-oxoprop-1-enyl substituent. Despite this difference, the shared core structure makes it a structurally related compound.

(5Z)-3-(4-Chlorobenzyl)-5-(4-nitrobenzylidene)-imidazolidine-2,4-dione (LPSF/FZ4)

  • Compound Description: LPSF/FZ4 is an imidazolidinedione derivative studied for its potential antischistosomal activities. It exhibits poor water solubility. []
  • Relevance: LPSF/FZ4 shares the core imidazolidine-2,4-dione structure with the target compound, 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione. Both compounds also feature a benzylidene substituent at the 5-position. The differences lie in the specific substituents on the benzylidene and imidazolidinedione rings. LPSF/FZ4 has a 4-nitrobenzylidene group and a 4-chlorobenzyl group, while the target compound has a 4-(4-morpholinyl)benzylidene and a phenyl group. Despite these differences, the shared core structure and the presence of a benzylidene substituent at the 5-position make LPSF/FZ4 a structurally related compound.

5-Substituted -3-Phenyl-2-thioxo-4-imidazolidinones and Derivatives

  • Compound Description: This class of compounds, including 5-(2'-methylpropyl)-3phenyl-2,4-imidazolidinedione (PTH-leucine), has been studied for its inhibitory activity against α-chymotrypsin. []
  • Relevance: These compounds are structurally related to 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione through their shared imidazolidinone core structure. Although the target compound lacks the thioxo group at position 2 and features a benzylidene substituent at position 5, the core structural similarity warrants consideration as related compounds.

5-Benzylidene-thioxoimidazolidinones and thioxothiazolidinones

  • Compound Description: These compounds were previously studied for anti-inflammatory activity. []
  • Relevance: This class of compounds exhibits structural similarities to 5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione. The shared features include the presence of a benzylidene group at the 5-position and either a thioxoimidazolidinone or a thioxothiazolidinone core structure. The variations occur in the substituents attached to these core structures. Despite these differences, the common benzylidene group and the related heterocyclic cores make these compounds structurally related to the target compound.

Properties

Product Name

(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-phenylimidazolidine-2,4-dione

IUPAC Name

(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H19N3O3/c24-19-18(21-20(25)23(19)17-4-2-1-3-5-17)14-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,14H,10-13H2,(H,21,25)/b18-14+

InChI Key

WMPGPHGEYQDRED-NBVRZTHBSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.